HaloTag Succinimidyl Ester O2 Ligand

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

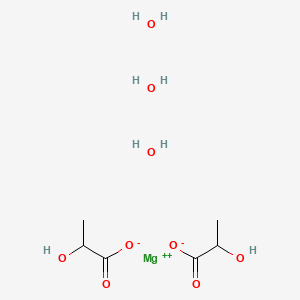

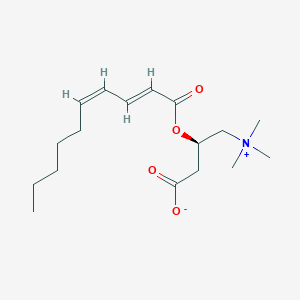

HaloTag Succinimidyl Ester O2 Ligand is a chemical compound that contains a reactive succinimidyl ester group connected to an alkyl chloride via an ethylene glycol repeat (O2). This compound is designed to covalently bind to primary amines present in various biomolecules, such as proteins, antibodies, and nucleic acids, forming stable amide bond linkages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HaloTag Succinimidyl Ester O2 Ligand involves the reaction of a succinimidyl ester with an alkyl chloride, separated by an ethylene glycol repeat (O2). The reaction typically occurs under mild conditions, ensuring the preservation of the reactive groups. The process involves the following steps:

Formation of Succinimidyl Ester: The succinimidyl ester is synthesized by reacting N-hydroxysuccinimide with a carboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide.

Attachment of Ethylene Glycol Repeat: The ethylene glycol repeat (O2) is introduced by reacting the succinimidyl ester with an ethylene glycol derivative.

Introduction of Alkyl Chloride: The final step involves the attachment of an alkyl chloride to the ethylene glycol repeat, forming the this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

HaloTag Succinimidyl Ester O2 Ligand primarily undergoes nucleophilic substitution reactions. The reactive succinimidyl ester group readily reacts with primary amines to form stable amide bonds. This reaction is highly specific and essentially irreversible under physiological conditions .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins, amino-modified nucleic acids)

Conditions: Physiological pH (7.4), ambient temperature, aqueous buffer solutions

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This covalent bond ensures the permanent attachment of the ligand to the target biomolecule .

Wissenschaftliche Forschungsanwendungen

HaloTag Succinimidyl Ester O2 Ligand has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Protein Labeling: Used to covalently attach fluorescent labels, affinity tags, or other functional groups to proteins for imaging and analysis.

Nucleic Acid Labeling: Enables the attachment of various labels to nucleic acids for detection and quantification.

Cell Imaging: Facilitates the visualization of live or fixed mammalian cells expressing HaloTag protein or protein fusions.

Protein-Protein Interactions: Used to study protein-protein interactions by isolating protein complexes.

Post-Translational Modifications: Analyzes post-translational modifications of proteins.

Drug Discovery: Assists in the identification and validation of drug targets by labeling and tracking biomolecules.

Wirkmechanismus

The mechanism of action of HaloTag Succinimidyl Ester O2 Ligand involves the formation of a covalent bond between the reactive succinimidyl ester group and primary amines in target biomolecules. This reaction forms a stable amide bond, ensuring the permanent attachment of the ligand to the biomolecule. The HaloTag protein, engineered from haloalkane dehalogenase, facilitates this reaction by providing a specific binding site for the ligand .

Vergleich Mit ähnlichen Verbindungen

HaloTag Succinimidyl Ester O2 Ligand can be compared with other similar compounds, such as:

HaloTag Succinimidyl Ester O4 Ligand: Contains a succinimidyl ester group connected to an alkyl chloride via three ethylene glycol repeats (O4). .

HaloTag Amine O2 Ligand: Contains a reactive amine group connected to an alkyl chloride via an ethylene glycol repeat (O2). .

HaloTag Iodoacetamide O4 Ligand: Contains a reactive iodoacetamide group connected to an alkyl chloride via three ethylene glycol repeats (O4). .

The uniqueness of this compound lies in its specific reactivity with primary amines, forming stable amide bonds under mild conditions, making it highly suitable for a wide range of biological applications .

Eigenschaften

CAS-Nummer |

1803085-03-1 |

|---|---|

Molekularformel |

C₁₈H₂₉ClN₂O₇ |

Molekulargewicht |

420.89 |

Synonyme |

4-[[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethyl]amino]-4-oxo-2,5-dioxo-1-butanoic Acid, Pyrrolidinyl Ester_x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)

![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)

![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)

![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)